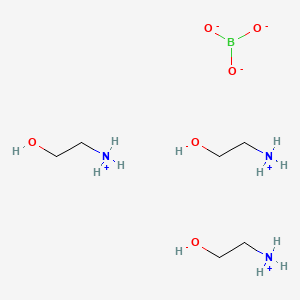

Tris((2-hydroxyethyl)ammonium) orthoborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリス(2-ヒドロキシエチル)アンモニウム オルトボレートは、化学式C6H24BN3O6の化学化合物です。化学、生物学、医学、および産業を含む様々な分野で、その独自の特性と応用で知られています。 この化合物は、室温で液体状態の塩であるイオン液体を形成する能力によって特徴付けられます .

準備方法

合成経路と反応条件

トリス(2-ヒドロキシエチル)アンモニウム オルトボレートは、ホウ酸 (H3BO3) と2-アミノエタノール (エタノールアミン) を1:3のモル比で反応させることにより合成できます。 反応は通常、成分の完全な溶解と反応を確保するために、高温の水溶液中で行われます .

工業生産方法

工業現場では、トリス(2-ヒドロキシエチル)アンモニウム オルトボレートの生産には、ホウ酸とエタノールアミンが制御された条件下で混合される大規模反応器が使用されます。 次に、反応混合物を加熱して目的の生成物の形成を促進し、その後、結晶化または他の分離技術によって精製されます .

化学反応解析

反応の種類

トリス(2-ヒドロキシエチル)アンモニウム オルトボレートは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて異なるボレート誘導体を形成する可能性があります。

還元: これは、より単純なボレート化合物に還元される可能性があります。

一般的な試薬と条件

トリス(2-ヒドロキシエチル)アンモニウム オルトボレートの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、および置換反応のための求核剤が含まれます。 これらの反応は通常、室温またはわずかに高温などの穏やかな条件から中等度の条件下で行われます .

形成される主な生成物

トリス(2-ヒドロキシエチル)アンモニウム オルトボレートの反応から形成される主な生成物は、反応の種類によって異なります。 たとえば、酸化反応ではボレートエステルが生成される場合があり、置換反応では様々な置換ボレート化合物が生成される可能性があります .

科学研究への応用

トリス(2-ヒドロキシエチル)アンモニウム オルトボレートは、科学研究で幅広い応用範囲を持っています。

化学: これは、有機合成における試薬として、そして様々な化学反応における触媒として使用されます。

生物学: この化合物は、酵素の安定化における役割や生化学的アッセイにおける緩衝液としての役割など、生物系における潜在的な用途について研究されてきました。

医学: 研究では、急速に増殖する細胞の細胞代謝を阻害する能力のために、抗腫瘍剤としての可能性が探求されてきました.

産業: 工業的な用途では、トリス(2-ヒドロキシエチル)アンモニウム オルトボレートは、グリーンケミストリーにおける応用や様々な化学プロセスにおける溶媒としての応用を持つイオン液体の製造に使用されます.

化学反応の分析

Types of Reactions

Tris((2-hydroxyethyl)ammonium) orthoborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different borate derivatives.

Reduction: It can be reduced to simpler borate compounds.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various substituted borate compounds .

科学的研究の応用

Tris((2-hydroxyethyl)ammonium) orthoborate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound has been studied for its potential use in biological systems, including its role in enzyme stabilization and as a buffer in biochemical assays.

作用機序

トリス(2-ヒドロキシエチル)アンモニウム オルトボレートがその効果を発揮するメカニズムには、細胞成分との相互作用が含まれます。この化合物は、細胞膜の透過性を高め、細胞代謝の混乱につながります。 この効果は、急速に増殖する細胞で特に顕著であり、抗腫瘍療法の潜在的な候補となります . 関係する分子標的および経路には、膜の完全性の破壊と代謝経路への干渉が含まれます .

類似の化合物との比較

類似の化合物

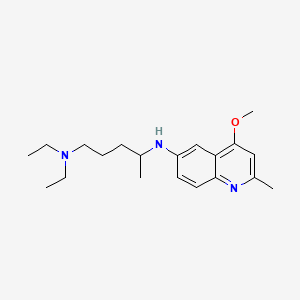

(2-ヒドロキシエチル)アンモニウム 二水素オルトボレート: この化合物は構造が似ていますが、化学量論と特性が異なります.

トリス(2-ヒドロキシエチル)アンモニウム 4-ハロ-2-メチルフェノキシ酢酸: これらの化合物は、ハロゲン置換基を持つ誘導体であり、異なる化学的および物理的特性を与えます.

独自性

トリス(2-ヒドロキシエチル)アンモニウム オルトボレートは、安定なイオン液体を形成する能力と、様々な分野における幅広い応用範囲によって独特です。 細胞成分との特定の相互作用と抗腫瘍剤としての可能性は、他の類似の化合物との違いをさらに際立たせています .

類似化合物との比較

Similar Compounds

(2-hydroxyethyl)ammonium dihydrogen orthoborate: This compound is similar in structure but has different stoichiometry and properties.

Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates: These compounds are derivatives with halogen substitutions, which impart different chemical and physical properties.

Uniqueness

Tris((2-hydroxyethyl)ammonium) orthoborate is unique due to its ability to form stable ionic liquids and its wide range of applications in various fields. Its specific interactions with cellular components and its potential as an antitumor agent further distinguish it from other similar compounds .

特性

CAS番号 |

93859-15-5 |

|---|---|

分子式 |

C6H24BN3O6 |

分子量 |

245.09 g/mol |

IUPAC名 |

2-hydroxyethylazanium;borate |

InChI |

InChI=1S/3C2H7NO.BO3/c3*3-1-2-4;2-1(3)4/h3*4H,1-3H2;/q;;;-3/p+3 |

InChIキー |

LVGSONGRXPYGLC-UHFFFAOYSA-Q |

正規SMILES |

B([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。